molecular formula C14H12N2O4 B15464216 2-(4-Methylanilino)-5-nitrobenzoic acid CAS No. 60645-17-2

2-(4-Methylanilino)-5-nitrobenzoic acid

Cat. No.: B15464216
CAS No.: 60645-17-2
M. Wt: 272.26 g/mol
InChI Key: MWRTZOJKSYZCAG-UHFFFAOYSA-N
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Description

2-(4-Methylanilino)-5-nitrobenzoic acid (CAS 60645-17-2) is a nitrated benzoic acid derivative with a molecular formula of C₁₄H₁₂N₂O₄ and a molecular weight of 272.26 g/mol . This compound belongs to a class of organic molecules characterized by the presence of both carboxylic acid and nitro functional groups, which are named according to IUPAC substitutive nomenclature principles . The structure features an anilino substituent at the 2-position, specifically a 4-methylphenyl group, and a nitro group at the 5-position of the benzoic acid ring. This specific arrangement of functional groups makes it a valuable intermediate in organic synthesis and medicinal chemistry research. As a building block in chemical synthesis, this compound can be utilized in the development of more complex molecules, particularly in the exploration of structure-activity relationships. Its structure is related to other research compounds, such as 2-(4-methoxyanilino)-5-nitrobenzoic acid, which have been cited in pharmacological studies . The presence of the carboxylic acid allows for further derivatization to esters or amides, while the nitro group can serve as a precursor to an amino functionality. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

60645-17-2

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

2-(4-methylanilino)-5-nitrobenzoic acid

InChI

InChI=1S/C14H12N2O4/c1-9-2-4-10(5-3-9)15-13-7-6-11(16(19)20)8-12(13)14(17)18/h2-8,15H,1H3,(H,17,18)

InChI Key

MWRTZOJKSYZCAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent at 2-Position CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
2-(4-Methylanilino)-5-nitrobenzoic acid 4-Methylanilino Not provided C₁₄H₁₃N₂O₄ 285.27 Not reported
5-Nitro-2-(pyrrolidin-1-yl)benzoic acid Pyrrolidin-1-yl 19555-48-7 C₁₁H₁₂N₂O₄ 236.22 Not reported
5-Nitro-2-(piperidin-1-yl)benzoic acid Piperidin-1-yl 42106-50-3 C₁₂H₁₄N₂O₄ 250.25 Not reported
2-Morpholino-5-nitrobenzoic acid Morpholino 4036-83-3 C₁₁H₁₂N₂O₅ 252.22 Not reported
2-(Furan-3-yl)-5-nitrobenzoic acid Furan-3-yl Not provided C₁₁H₇NO₅ 233.18 Not reported
2-(Dimethylamino)-5-nitrobenzoic acid Dimethylamino CID 2804676 C₉H₁₀N₂O₄ 210.19 Not reported
2-Methyl-5-nitrobenzoic acid Methyl 1975-52-6 C₈H₇NO₄ 181.14 177–180

Key Observations :

  • Electronic Effects: The 4-methylanilino group in the target compound is electron-donating, which may reduce acidity compared to electron-withdrawing substituents like nitro or morpholino groups .
  • Solubility: Amine-containing derivatives (e.g., pyrrolidin-1-yl, piperidin-1-yl) exhibit enhanced solubility in polar solvents due to hydrogen-bonding capabilities, whereas the 4-methylanilino group may confer moderate solubility in organic solvents .
  • Steric Hindrance: Bulky substituents like furan-3-yl or morpholino may hinder reactivity in coupling reactions compared to the planar 4-methylanilino group .

Spectral and Reactivity Comparison

Infrared (IR) Spectroscopy:

  • Target Compound : Expected C=O stretches for carboxylic acid (~1730 cm⁻¹) and amide (~1640 cm⁻¹), similar to 2-(butyramido)-5-nitrobenzoic acid .
  • Analogues: Morpholino and piperidin-1-yl derivatives show additional C–N stretches near 1250–1350 cm⁻¹, absent in the target compound .

Nuclear Magnetic Resonance (NMR):

  • Target Compound: Anticipated peaks for aromatic protons (δ 7.0–8.5 ppm), anilino N–H (δ ~8.95 ppm), and COOH (δ ~11.80 ppm), as observed in related anilides .
  • Analogues : Piperidin-1-yl derivatives display aliphatic proton signals (δ 1.5–3.5 ppm), absent in the target compound .

Reactivity:

  • The 4-methylanilino group facilitates electrophilic substitution at the para position of the aniline ring, whereas morpholino or furan substituents direct reactivity toward heterocyclic modifications .

Key Insights :

  • Piperidin-1-yl and morpholino derivatives demonstrate targeted enzyme inhibition, highlighting the role of substituents in bioactivity .

Q & A

Q. What are the optimized laboratory-scale synthesis routes for 2-(4-Methylanilino)-5-nitrobenzoic acid?

  • Methodological Answer : Synthesis typically involves three stages:

Nitration : Introduce a nitro group to benzoic acid derivatives using mixed H₂SO₄/HNO₃ under controlled temperatures (0–5°C) to avoid over-nitration .

Amine Coupling : React 4-methylaniline with the nitrobenzoic acid intermediate via acid-catalyzed condensation. Use polar aprotic solvents (e.g., DMF) and reflux conditions (80–100°C) to enhance yield .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) for isolation.

Table 1 : Key Reaction Conditions

StepReagents/ConditionsYield RangeReference
NitrationH₂SO₄, HNO₃, 0–5°C60–75%
CouplingDMF, 4-methylaniline, 80°C45–65%

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer :
  • X-ray Crystallography : Use SHELXL for small-molecule refinement to resolve atomic positions and hydrogen-bonding networks (e.g., R-factor < 5%) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Identify substituents (e.g., methylanilino protons at δ 2.3 ppm; nitro group deshielding effects) .
  • FT-IR : Confirm carboxylic acid (1700–1720 cm⁻¹) and nitro (1520 cm⁻¹) stretches .
  • HPLC-MS : Validate purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 271) .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory)?

  • Methodological Answer :
  • Variable Control : Standardize assay conditions (e.g., cell lines, solvent/DMSO concentrations) to minimize batch effects .
  • Structural Analog Testing : Compare activities of derivatives (e.g., 2-(4-methylanilino) vs. morpholino-substituted analogs) to isolate substituent-specific effects .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from multiple studies, accounting for outliers .

Q. What computational strategies predict this compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2). Parameterize nitro groups as hydrogen-bond acceptors .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs .
  • MD Simulations : Assess stability of ligand-protein complexes in aqueous environments (GROMACS, 50 ns trajectories) .

Q. How does the 4-methylanilino group influence the compound’s electronic properties and reactivity?

  • Methodological Answer :
  • Electron Donor Effect : The methyl group enhances electron density on the anilino ring, stabilizing nitro group reduction intermediates (cyclic voltammetry studies show E₁/2 shifts of +0.2 V vs. unsubstituted analogs) .
  • Steric Effects : Ortho-substituents hinder nucleophilic aromatic substitution at the nitro position, favoring reduction pathways .

Data Contradiction Analysis

Q. Why do crystallographic studies report differing hydrogen-bonding motifs for similar nitrobenzoic acid derivatives?

  • Methodological Answer :
  • Polymorphism Screening : Use solvent-drop grinding to isolate polymorphs; analyze via PXRD .
  • Synthon Preference : The carboxylic acid dimer (R₂²(8) motif) dominates in non-polar solvents, while nitro-anilino hydrogen bonds prevail in polar media (methanol/water) .
  • Software Settings : Ensure SHELXL refinement uses similar restraints (e.g., DFIX for H-bond distances) to enable cross-study comparisons .

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